![molecular formula C11H8ClNO3S B12898061 2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-74-8](/img/structure/B12898061.png)
2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a chlorophenylthio methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran typically involves the reaction of 4-chlorobenzenethiol with 5-nitrofurfural under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran involves its interaction with biological targets, leading to the disruption of cellular processes. The nitro group can undergo reduction within the cell, generating reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity.
類似化合物との比較
Similar Compounds
2-(((4-Bromophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a bromine atom instead of chlorine.
2-(((4-Methylphenyl)thio)methyl)-5-nitrofuran: Similar structure but with a methyl group instead of chlorine.
2-(((4-Fluorophenyl)thio)methyl)-5-nitrofuran: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-(((4-Chlorophenyl)thio)methyl)-5-nitrofuran is unique due to the presence of the chlorophenylthio group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.
特性
CAS番号 |
61266-74-8 |
|---|---|
分子式 |
C11H8ClNO3S |
分子量 |
269.70 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8ClNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
InChIキー |
SLUTUIXTJSTATI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


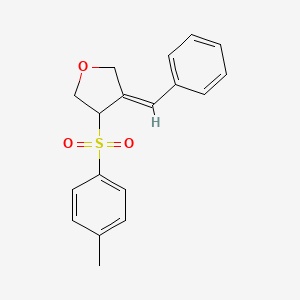
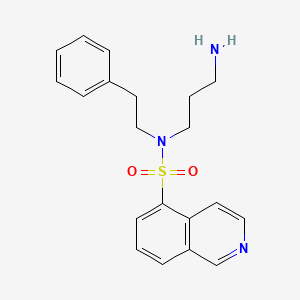
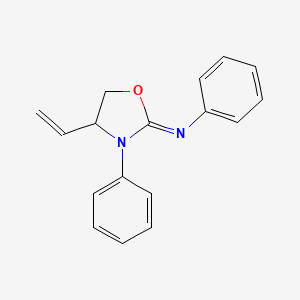
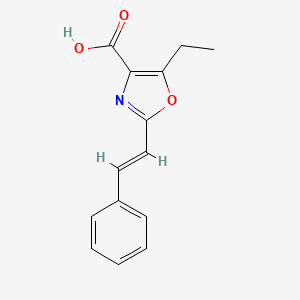
![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
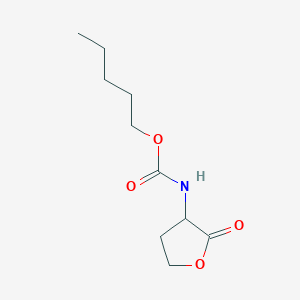

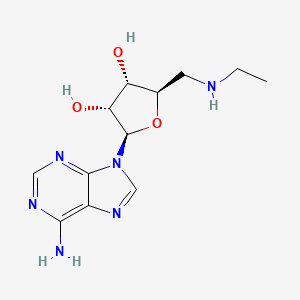
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)

![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![1,2,3-Trimethoxydibenzo[b,d]furan](/img/structure/B12898055.png)
